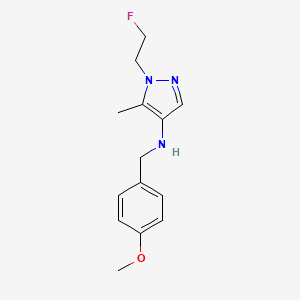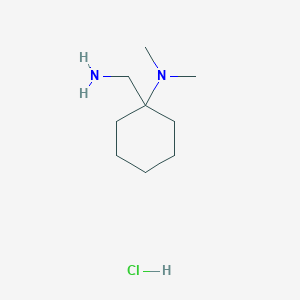
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine with 4-methoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The fluoroethyl and methoxyphenylmethyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine include:
1-(2-fluoroethyl)-N-[(4-hydroxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: This compound has a hydroxy group instead of a methoxy group, which may alter its chemical properties and biological activity.
1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: The chloroethyl group can lead to different reactivity and interactions compared to the fluoroethyl group.
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine: The position of the methyl group on the pyrazole ring is different, which can affect the compound’s overall structure and function.
The uniqueness of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18FN3O |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-14(10-17-18(11)8-7-15)16-9-12-3-5-13(19-2)6-4-12/h3-6,10,16H,7-9H2,1-2H3 |
Clé InChI |
RRADQKNXPUWLAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate](/img/structure/B11742886.png)
![1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742887.png)

![1-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742897.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742899.png)
![Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate](/img/structure/B11742900.png)

![1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11742906.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11742919.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742939.png)

![N-[(4-ethoxyphenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742960.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742971.png)
![(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742976.png)
